molecular formula C19H16N2O6 B387050 BUTYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE

BUTYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE

Cat. No.: B387050
M. Wt: 368.3g/mol
InChI Key: UARBLGXOVVMZID-UHFFFAOYSA-N
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Description

BUTYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitro group, a dioxo-isoindoline moiety, and a benzoic acid butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable isoindoline derivative, followed by esterification with benzoic acid and butanol under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

BUTYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state derivatives of the nitro group.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

BUTYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of BUTYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. The ester group may facilitate the compound’s entry into cells, where it can interact with intracellular targets, potentially modulating enzyme activity or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propanoic acid
  • 3-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl propionate
  • 4-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butanoic acid

Uniqueness

Compared to similar compounds, BUTYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the butyl ester group may enhance its lipophilicity, potentially improving its cellular uptake and distribution.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H16N2O6

Molecular Weight

368.3g/mol

IUPAC Name

butyl 3-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C19H16N2O6/c1-2-3-10-27-19(24)12-6-4-7-13(11-12)20-17(22)14-8-5-9-15(21(25)26)16(14)18(20)23/h4-9,11H,2-3,10H2,1H3

InChI Key

UARBLGXOVVMZID-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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